

An In-depth Technical Guide to 2,3-Dihydro-5-benzofuranethanol-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydro-5-benzofuranethanol-d4

Cat. No.: B564644

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-5-benzofuranethanol-d4 is the deuterium-labeled form of 2,3-Dihydro-5-benzofuranethanol. This isotopically labeled molecule serves as a crucial internal standard for the accurate quantification of its non-deuterated counterpart in various analytical applications, particularly in mass spectrometry-based studies. This guide provides a comprehensive overview of its molecular structure, and discusses the general synthesis and analytical methodologies relevant to this class of compounds. While specific experimental data for the deuterated form is not publicly available, this document compiles the foundational knowledge necessary for its application in a research setting.

Molecular Structure and Properties

2,3-Dihydro-5-benzofuranethanol-d4 is structurally identical to 2,3-Dihydro-5-benzofuranethanol, with the key difference being the substitution of four hydrogen atoms with deuterium on the ethanol side-chain. This isotopic labeling minimally affects the chemical properties of the molecule while significantly increasing its molecular weight, allowing for its differentiation in mass spectrometry.

Chemical Structure

The molecular structure of **2,3-Dihydro-5-benzofuranethanol-d4** is depicted below. The deuterium atoms are located on the ethyl group attached to the benzofuran ring.

Caption: Molecular Structure of **2,3-Dihydro-5-benzofuranethanol-d4**.

Physicochemical Properties

While specific experimental data for the deuterated compound is scarce, the properties of its non-deuterated analog provide a close approximation.

Property	Value (Non-deuterated)	Value (Deuterated, Predicted)
Molecular Formula	C ₁₀ H ₁₂ O ₂	C ₁₀ H ₈ D ₄ O ₂
Molecular Weight	164.20 g/mol	168.23 g/mol
CAS Number	87776-76-9	1185079-36-0
Appearance	Not specified	White Solid
Solubility	Not specified	Soluble in organic solvents

Synthesis and Isotopic Labeling

Detailed experimental protocols for the synthesis of **2,3-Dihydro-5-benzofuranethanol-d4** are not readily available in peer-reviewed literature, suggesting it is primarily produced by commercial suppliers of stable isotope-labeled compounds. However, a general synthetic approach can be inferred from established organic chemistry principles.

General Synthetic Workflow

The synthesis would likely involve the introduction of the deuterated ethanol side chain onto a pre-formed 2,3-dihydrobenzofuran core. A plausible synthetic route is outlined below.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic pathway for **2,3-Dihydro-5-benzofuranethanol-d4**.

Note: This represents a generalized scheme. The actual commercial synthesis may employ different strategies for higher efficiency and isotopic purity.

Analytical Characterization

As an internal standard, the purity and isotopic enrichment of **2,3-Dihydro-5-benzofuranethanol-d4** are critical. The primary methods for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

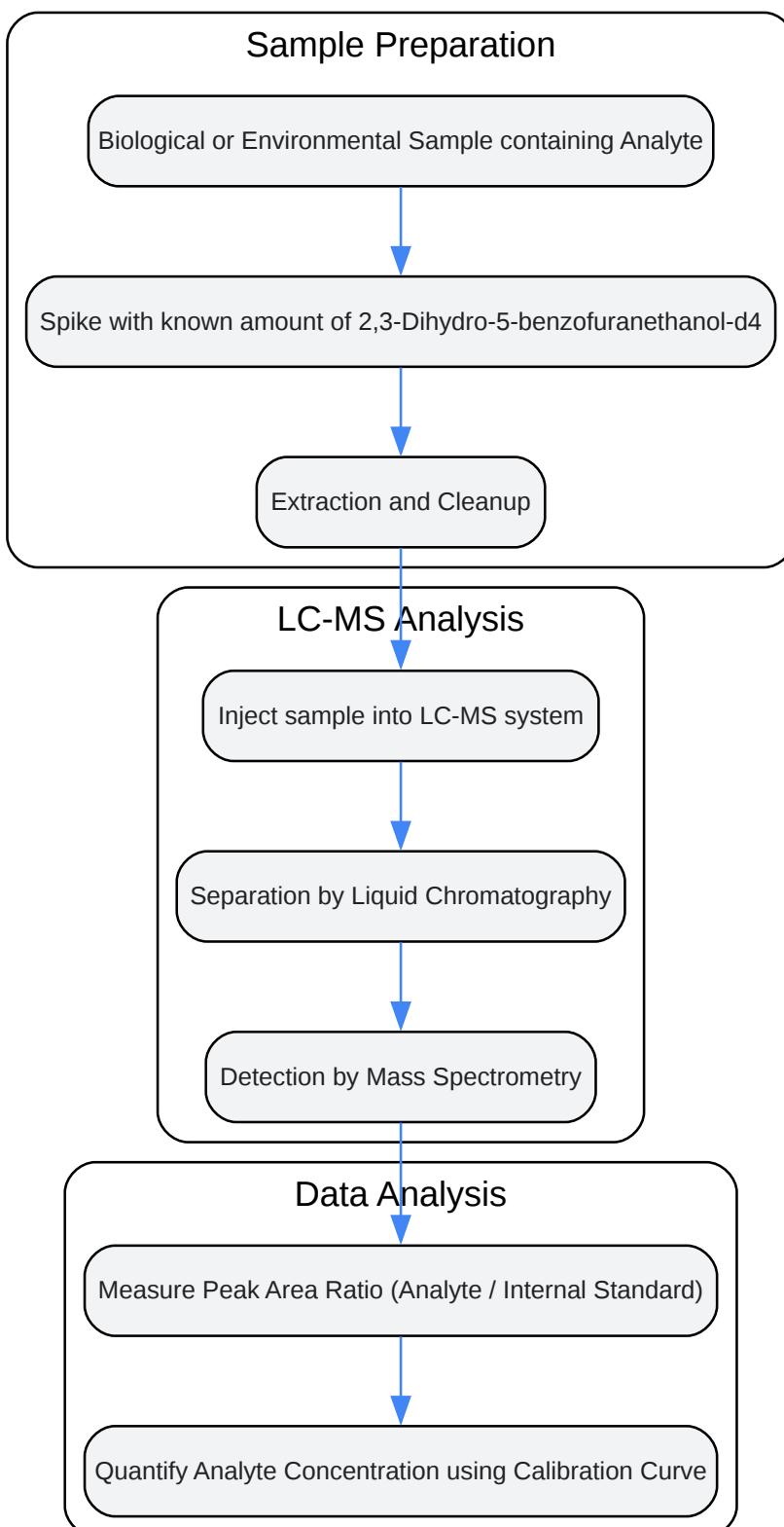
- ¹H NMR: The proton NMR spectrum is expected to be similar to its non-deuterated analog, with the key difference being the absence of signals corresponding to the deuterated positions on the ethanol side chain. The integration of the remaining proton signals would confirm the extent of deuteration.
- ²H NMR (Deuterium NMR): This technique would directly detect the presence and location of deuterium atoms in the molecule, providing definitive proof of isotopic labeling.
- ¹³C NMR: The carbon spectrum would show signals for all ten carbon atoms. The signals for the deuterated carbons (CD₂) would exhibit characteristic splitting patterns due to coupling with deuterium.

Note: Specific chemical shift data for **2,3-Dihydro-5-benzofuranethanol-d4** is not publicly available. Researchers should refer to the Certificate of Analysis provided by the supplier for this information.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of this compound's application. The mass spectrum will show a molecular ion peak corresponding to its increased molecular weight due to the four deuterium atoms.

Ion	Expected m/z (Non-deuterated)	Expected m/z (Deuterated)
$[M]^+$	164.08	168.10
$[M+H]^+$	165.09	169.11
$[M+Na]^+$	187.07	191.09


Note: The exact fragmentation pattern would need to be determined experimentally but is expected to be analogous to the non-deuterated standard.

Applications in Research and Drug Development

The primary application of **2,3-Dihydro-5-benzofuranethanol-d4** is as an internal standard in quantitative bioanalysis.

Use as an Internal Standard

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is added in a known quantity to samples and calibration standards. Because the deuterated standard has nearly identical chemical and physical properties to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of the non-deuterated analyte.

[Click to download full resolution via product page](#)

Caption: Standard workflow for using a deuterated internal standard in quantitative analysis.

Biological Context of Benzofuran Derivatives

While no specific signaling pathways have been identified for 2,3-Dihydro-5-benzofuranethanol, the broader class of benzofuran derivatives is known for a wide range of biological activities. These compounds are found in numerous natural products and have been investigated for their potential as:

- **Antioxidants:** The benzofuran scaffold is present in molecules that can scavenge free radicals.
- **Enzyme Inhibitors:** Certain benzofuran derivatives have shown inhibitory activity against enzymes such as lipoxygenase.
- **Antimicrobial and Antitumor Agents:** The versatile structure of benzofurans allows for modifications that can lead to potent antimicrobial and anticancer properties.

The use of 2,3-Dihydro-5-benzofuranethanol and its deuterated standard in metabolic studies could help elucidate the pharmacokinetic and pharmacodynamic properties of new drug candidates based on the benzofuran scaffold.

Conclusion

2,3-Dihydro-5-benzofuranethanol-d4 is an essential tool for researchers requiring precise quantification of its non-deuterated analog. While detailed public data on its synthesis and spectroscopic properties are limited, its role as an internal standard in mass spectrometry is well-established. Understanding the principles of its application and the general biological context of benzofuran derivatives will enable researchers and drug development professionals to effectively utilize this compound in their analytical workflows. For specific quantitative data and experimental protocols, users are advised to consult the documentation provided by their chemical supplier.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dihydro-5-benzofuranethanol-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b564644#2-3-dihydro-5-benzofuranethanol-d4-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com